![molecular formula C21H25N5O3 B12294932 2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)
2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABT-279 is a small molecule drug that was initially developed by AbbVie, Inc. It is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-4), an enzyme involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels. ABT-279 was primarily investigated for its potential use in the treatment of type 2 diabetes mellitus .
Vorbereitungsmethoden
The synthesis of ABT-279 involves several key steps. One of the primary synthetic routes includes the coupling of gem-diborylalkanes with carboxylic acid esters to form alkynes, which are fundamental building blocks in the synthesis of ABT-279 . The reaction conditions typically involve the use of lithiated gem-diborylalkanes and aryl triflimides, followed by water quenching to generate the alkyne product . Industrial production methods for ABT-279 would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Analyse Chemischer Reaktionen
ABT-279 undergoes various chemical reactions, including:
Oxidation: ABT-279 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: ABT-279 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
ABT-279 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-IV (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake. By inhibiting DPP-4, ABT-279 prolongs the action of these hormones, enhancing their glucose-dependent insulinotropic effects. This leads to improved glucose homeostasis and better glycemic control in patients with type 2 diabetes .
Vergleich Mit ähnlichen Verbindungen
ABT-279 is compared with other DPP-4 inhibitors such as sitagliptin, vildagliptin, saxagliptin, and alogliptin. While all these compounds share the common mechanism of inhibiting DPP-4, ABT-279 is noted for its high potency, selectivity, and favorable tolerability profile . the development of ABT-279 was discontinued after phase 1 clinical trials, whereas other DPP-4 inhibitors have successfully reached the market .
Similar Compounds
- Sitagliptin
- Vildagliptin
- Saxagliptin
- Alogliptin
- Carmegliptin
ABT-279’s uniqueness lies in its specific molecular structure and the particular pathways it targets, making it a valuable compound for research despite its discontinuation in clinical development.
Eigenschaften
Molekularformel |
C21H25N5O3 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
2-[4-[[2-(2-cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C21H25N5O3/c1-3-16-4-5-17(13-22)26(16)19(27)14-24-21(2)7-10-25(11-8-21)18-12-15(20(28)29)6-9-23-18/h1,6,9,12,16-17,24H,4-5,7-8,10-11,14H2,2H3,(H,28,29) |
InChI-Schlüssel |
FIMRNLAKAARHPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one](/img/structure/B12294854.png)
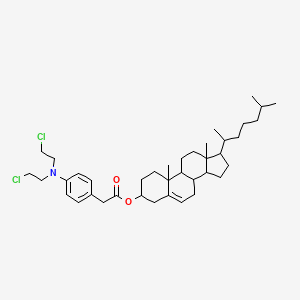


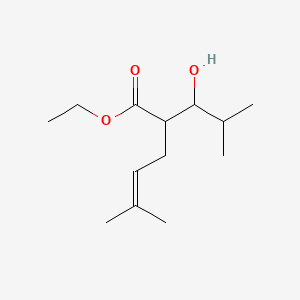
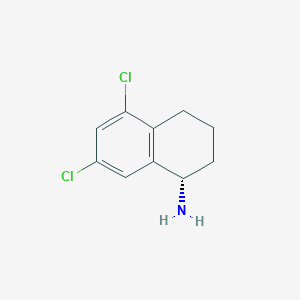

![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)
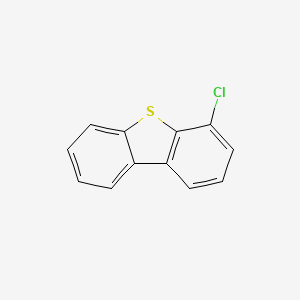
![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)
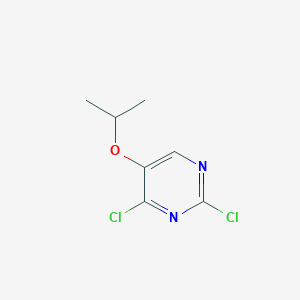
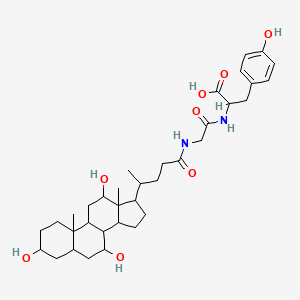
![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)
